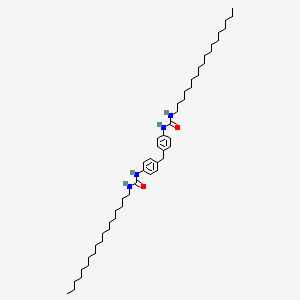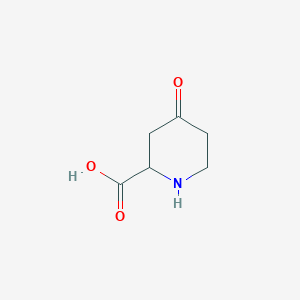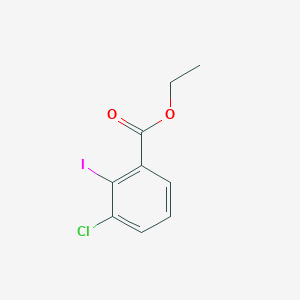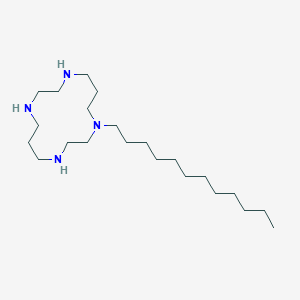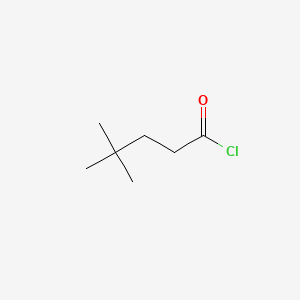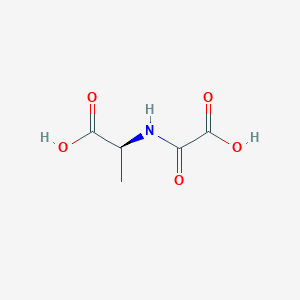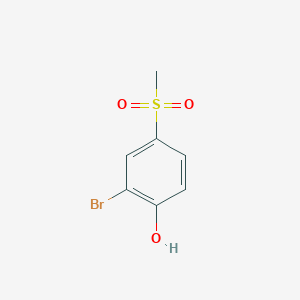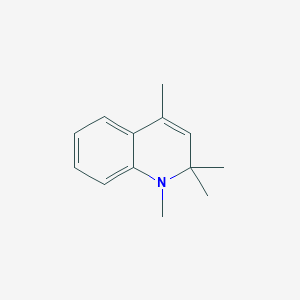
1,2,2,4-Tetramethyl-1,2-dihydroquinoline
説明
1,2,2,4-Tetramethyl-1,2-dihydroquinoline is a chemical compound that has been studied for its ultrafast excited state proton transfer dynamics . It is also known as an antioxidant, stabilizer, or polymerization inhibitor .
Molecular Structure Analysis
The molecular formula of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline is C13H17N . It is a derivative of quinoline, a known rodent carcinogen .Chemical Reactions Analysis
The photoinduced proton transfer (PT) between 1,2-dihydroquinolines (DHQ) and a solvent has been studied . The formation of PT products in the ground state proceeds concurrently to the relaxation of the higher vibrational excited singlet state to the thermally equilibrated state S1 of DHQ .Physical And Chemical Properties Analysis
1,2,2,4-Tetramethyl-1,2-dihydroquinoline is a yellowish to amber pellets, powder or flakes or beige powder . It is insoluble in water but miscible with ethanol, acetone, benzene, monochlorobenzene, isopropyl acetate, and gasoline .科学的研究の応用
Acid-Base Properties in Ground and Excited States
Research indicates that TMDQ undergoes changes in absorption and fluorescence spectra in aqueous solutions across a wide pH range. The study quantified the quantum yields of fluorescence and the pKa values of TMDQ in both ground and excited states, demonstrating its acid-base properties under different conditions (Lygo, Nekipelova, & Khodot, 2010).
Reactivity with Alcohols
Another study focused on the interaction of TMDQ with alcohols. It was observed that TMDQ formed specific adducts with alcohols, which is distinct from similar compounds. This points to its unique reactivity and potential applications in chemical synthesis (Lygo et al., 2010).
Fluorescent Cyanine for Fe3+ Detection
TMDQ has been utilized in synthesizing a cyanine dye, which acts as a selective sensor for ferric ions. This dye, when combined with Fe3+ ions, exhibits a quick and linear quenching of fluorescence, making it a potential tool for the detection of Fe3+ ions (Vijay, Nandi, & Samant, 2016).
Carbocation Reactivity
A study investigated the reactivity of carbocations derived from TMDQ in different solvent mixtures, providing insights into the kinetic and activation parameters of these reactions. This research is relevant for understanding the chemical behavior of carbocations in various environments (Nekipelova, Lygo, & Kuzmin, 2011).
Ultrafast Excited State Proton Transfer Dynamics
TMDQ's proton transfer dynamics in different solvents were studied using femtosecond and picosecond dynamics. This research provides a deeper understanding of the photoinduced proton transfer processes involving TMDQ, which is crucial for applications in photophysics and photochemistry (Nekipelova et al., 2006).
Gold-Catalyzed Intramolecular Allylic Amination
TMDQ has been used in gold-catalyzed intramolecular allylic amination reactions, showcasing its utility in organic synthesis. This method has applications in synthesizing complex organic molecules, including bioactive compounds (Kothandaraman, Foo, & Chan, 2009).
Sensor for Hydrazine Hydrate and Gas
TMDQ has been used to develop a merocyanine sensor for hydrazine hydrate in aqueous solutions and hydrazine gas. The sensor’s fast, selective detection capability makes it useful for environmental monitoring and safety applications (Vijay, Nandi, & Samant, 2014).
Agricultural Growth and Yield Stimulants
In the agricultural sector, derivatives of TMDQ have been studied as growth stimulants for crops like eggplant. These compounds showed effectiveness in increasing seed germination, vegetative mass, and overall yield, indicating their potential as agricultural growth enhancers (Vostrikova et al., 2021).
Safety And Hazards
The compound has hazard statements H302-H315-H317-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
特性
IUPAC Name |
1,2,2,4-tetramethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDOMYGBPMGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554963 | |
| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |
CAS RN |
46255-82-7 | |
| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




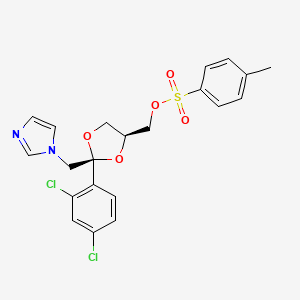
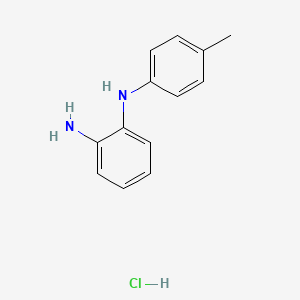
![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride](/img/structure/B1627394.png)
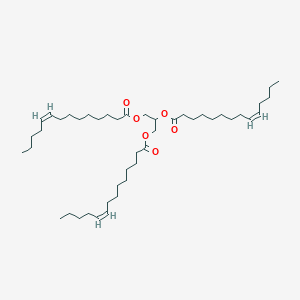
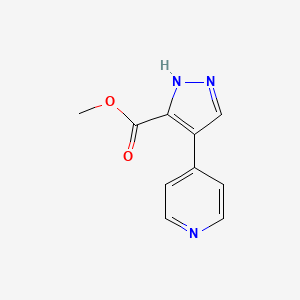
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1627398.png)
